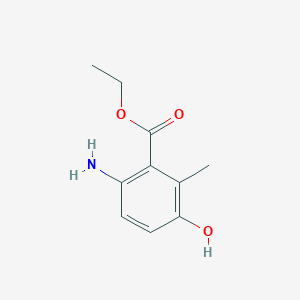
Methyl 2-(4-tert-butylphenyl)-2-hexylsulfanylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-tert-butylphenyl)-2-hexylsulfanylacetate is an organic compound with a complex structure that includes a tert-butylphenyl group, a hexylsulfanyl group, and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-tert-butylphenyl)-2-hexylsulfanylacetate typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-tert-butylphenyl bromide with hexylthiol in the presence of a base to form 4-tert-butylphenyl hexyl sulfide. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-tert-butylphenyl)-2-hexylsulfanylacetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Aplicaciones Científicas De Investigación
Methyl 2-(4-tert-butylphenyl)-2-hexylsulfanylacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-tert-butylphenyl)-2-hexylsulfanylacetate involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The phenyl ring may also engage in π-π interactions with aromatic residues in proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-tert-butylphenyl)-2-hexylsulfanylpropionate
- Methyl 2-(4-tert-butylphenyl)-2-hexylsulfanylsuccinate
Uniqueness
The presence of both a sulfanyl group and an acetate ester makes it versatile for various chemical transformations and applications .
Propiedades
Fórmula molecular |
C19H30O2S |
|---|---|
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
methyl 2-(4-tert-butylphenyl)-2-hexylsulfanylacetate |
InChI |
InChI=1S/C19H30O2S/c1-6-7-8-9-14-22-17(18(20)21-5)15-10-12-16(13-11-15)19(2,3)4/h10-13,17H,6-9,14H2,1-5H3 |
Clave InChI |
JVASFVCJXRAVKB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCSC(C1=CC=C(C=C1)C(C)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-chloro-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyethyl)cyclobutanecarboxamide](/img/structure/B13872226.png)


![[4-(5-Methylpyridin-3-yl)phenyl]boronic acid](/img/structure/B13872261.png)
![4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride](/img/structure/B13872265.png)
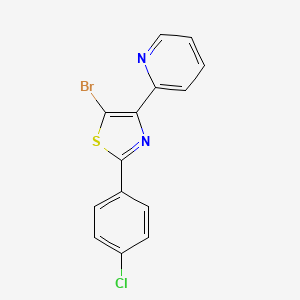
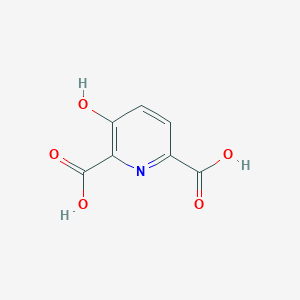


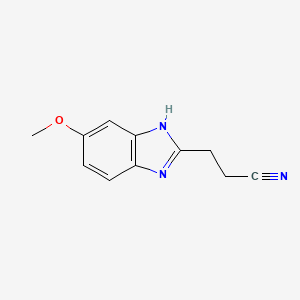
![4-oxo-7-phenyl-5H-thieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13872289.png)
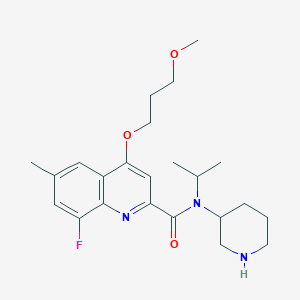
![N-[(3-aminophenyl)methyl]pyridin-2-amine](/img/structure/B13872298.png)
